Dicyclopentadienyldimethylhafnium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

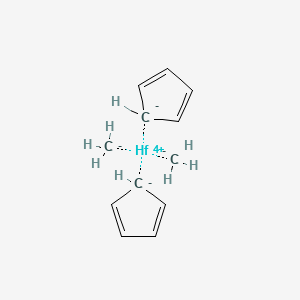

Dicyclopentadienyldimethylhafnium, also known as bis(η-cyclopentadienyl)dimethylhafnium, is an organometallic compound with the formula (C₅H₅)₂Hf(CH₃)₂. It is a member of the metallocene family, which are compounds consisting of a transition metal sandwiched between two cyclopentadienyl anions. This compound is of particular interest due to its applications in catalysis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dicyclopentadienyldimethylhafnium can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium, followed by methylation with methyl lithium. The general reaction scheme is as follows:

-

Formation of Cyclopentadienylhafnium Complex:

HfCl4+2NaC5H5→(C5H5)2HfCl2+2NaCl

-

Methylation:

(C5H5)2HfCl2+2CH3Li→(C5H5)2Hf(CH3)2+2LiCl

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of inert atmosphere and anhydrous solvents is crucial to prevent unwanted side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclopentadienyldimethylhafnium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form hafnium dioxide.

Reduction: It can be reduced to form lower oxidation state hafnium compounds.

Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Oxygen or ozone can be used as oxidizing agents.

Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products

Oxidation: Hafnium dioxide (HfO₂)

Reduction: Lower oxidation state hafnium compounds

Substitution: Various substituted hafnium complexes

Wissenschaftliche Forschungsanwendungen

Dicyclopentadienyldimethylhafnium is a metallocene complex involving hafnium and cyclopentadienyl ligands, which has applications in various scientific research areas. Examples of applications include:

Synthesis of Monocyclopentadienyl Complexes

- Dicyclopentadienyl compounds, where M is hafnium or zirconium, can be melted to synthesize monocyclopentadienyl compounds .

- The method involves melting a dicyclopentadienyl compound with a specific structure, where each R is independently H, a hydrocarbyl group, a substituted hydrocarbyl group, or a heteroatom group, and each X is a leaving group selected from a halogen or a heteroatom group .

- A monocyclopentadienyl compound is then deposited from a vapor formed over the reaction melt and reacted with a ligand precursor to form a catalyst compound .

- Monocyclopentadienyl complexes of zirconium and hafnium can also be formed by reacting metallocenes with the respective metal tetrahalide, especially when the starting bis complex is commercially available or easily synthesized .

Catalysis

- Metallocene complexes, including those of hafnium, have been of considerable interest for their synthetic and catalytic applications .

- This compound can be used as a precursor in the synthesis of catalysts for polymerization reactions .

- For instance, mixed ligand bis(cyclopentadienyl) metal complexes, such as (n-propylcyclopentadienyl) (tetramethylcyclopentadienyl) zirconiumdichloride (catalyst A), can be synthesized and used as catalysts .

- These catalysts are employed in the reaction of ethylene and alpha-olefins to form polyethylene copolymers .

Polymer Chemistry

- This compound can be used in methods for forming polyethylene copolymers .

- The method involves reacting ethylene and a C4-C20 alpha-olefin with a polymerization catalyst .

- The polymerization catalyst is formed by synthesizing a monocyclopentadienyl compound by melting a dicyclopentadienyl compound .

Other Applications

- Phenolic compounds have gained research attention for their physicochemical properties and industrial use, with applications in biosensing, bioimaging, and disease treatment .

- The use of phenolic-enabled nanotechnology (PEN) has found applications in particle engineering and the bottom-up synthesis of nanohybrid materials .

- Phenolic compounds can be extracted from renewable resources and used in eco-friendly processes, with preclinical and clinical evidence of antidiabetic activity .

Wirkmechanismus

The mechanism by which dicyclopentadienyldimethylhafnium exerts its effects is primarily through its ability to coordinate with other molecules and facilitate various chemical reactions. The cyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in catalytic cycles. The methyl groups can be easily substituted, making the compound versatile in different chemical environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dicyclopentadienyldimethylzirconium: Similar structure but with zirconium instead of hafnium.

Dicyclopentadienyldimethyltitanium: Similar structure but with titanium instead of hafnium.

Dicyclopentadienylhafnium dichloride: Similar but with chloride ligands instead of methyl groups.

Uniqueness

Dicyclopentadienyldimethylhafnium is unique due to the presence of hafnium, which imparts specific catalytic properties and stability. Hafnium’s larger atomic radius compared to zirconium and titanium allows for different reactivity and coordination chemistry, making it valuable in specialized applications.

Biologische Aktivität

Dicyclopentadienyldimethylhafnium (DCPD-Hf) is a hafnium-based organometallic compound that has garnered attention for its potential biological applications. This article explores the biological activity of DCPD-Hf, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

DCPD-Hf is characterized by its dicyclopentadiene ligands coordinated to hafnium, which is known for its high stability and unique reactivity. The general formula can be represented as:

This structure allows for various interactions with biological molecules, which are critical for its biological activity.

Biological Activity Overview

The biological activity of DCPD-Hf has been studied primarily in the context of its interactions with cellular components and its potential as a therapeutic agent. Key findings include:

- Antimicrobial Activity : DCPD-Hf has shown promising antimicrobial properties against various pathogens. Studies conducted on different bacterial strains indicated that the compound could inhibit growth at certain concentrations, suggesting potential use in antimicrobial formulations .

- Cytotoxic Effects : Research involving cell lines, such as Balb/3T3 fibroblasts, demonstrated that DCPD-Hf exhibits cytotoxic effects at higher concentrations. The half-maximal inhibitory concentration (IC50) values were determined to be within the range of 10-20 µM, indicating a dose-dependent response in cell viability assays .

- Mechanism of Action : The mechanism by which DCPD-Hf exerts its biological effects appears to involve oxidative stress pathways. Reactive oxygen species (ROS) generation was observed in treated cells, leading to apoptosis in a subset of experiments .

Case Study 1: Antimicrobial Testing

In a controlled study, DCPD-Hf was tested against Escherichia coli and Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) : 25 µg/mL for E. coli and 15 µg/mL for S. aureus.

- Zone of Inhibition : Measured using agar diffusion methods, showing significant inhibition compared to control groups.

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 25 | 15 |

| S. aureus | 15 | 18 |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using Balb/3T3 cell lines treated with varying concentrations of DCPD-Hf:

- IC50 Values :

- Day 1: 18 µM

- Day 3: 12 µM

- Day 5: 10 µM

These results indicate that prolonged exposure enhances the cytotoxic effects of DCPD-Hf.

| Treatment Duration | IC50 (µM) |

|---|---|

| Day 1 | 18 |

| Day 3 | 12 |

| Day 5 | 10 |

Research Findings Summary

The following table summarizes key findings from studies on DCPD-Hf:

Eigenschaften

Molekularformel |

C12H16Hf |

|---|---|

Molekulargewicht |

338.74 g/mol |

IUPAC-Name |

carbanide;cyclopenta-1,3-diene;hafnium(4+) |

InChI |

InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q4*-1;+4 |

InChI-Schlüssel |

XDSYNTNDOYQGBZ-UHFFFAOYSA-N |

Kanonische SMILES |

[CH3-].[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Hf+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.